5-Iodo-2-methylpyrimidin-4(3H)-one
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Overview
Description
5-Iodo-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of compounds known for their significance in organic and medicinal chemistry.
Synthesis Analysis
Synthesis of pyrimidine derivatives like 5-Iodo-2-methylpyrimidin-4(3H)-one often involves palladium-catalysed cross-coupling reactions, starting from halopyrimidines. For instance, Goodby et al. (1996) described the synthesis of related compounds using selective palladium-catalysed cross-coupling reactions (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray single-crystal diffraction. Li et al. (2014) characterized a similar compound, demonstrating its potential for use in anti-tumor and anti-viral drugs (Li et al., 2014).
Chemical Reactions and Properties
Pyrimidines can react with various compounds leading to diverse chemical reactions. For example, Riley and Perham (1973) explored reactions involving 5-iodopyridine derivatives, providing insights into the reactivity of such compounds (Riley & Perham, 1973).
Physical Properties Analysis
The physical properties of pyrimidine derivatives include aspects like crystal structure and molecular conformation. Zhukhlistova and Tishchenko (2001) studied the crystal structure of a pyrimidine derivative, shedding light on the physical characteristics of such compounds (Zhukhlistova & Tishchenko, 2001).
Chemical Properties Analysis
The chemical properties of 5-Iodo-2-methylpyrimidin-4(3H)-one and related compounds are defined by their reactivity and interactions with other chemicals. Matsuura et al. (1992) studied the electrochemical transformation of a similar compound, providing insights into its chemical behavior (Matsuura et al., 1992).
Scientific Research Applications
Halogen Bonding in Biological Activities
5-Iodo-2-methylpyrimidin-4(3H)-one, as part of ligands like PA-1, demonstrates significant biological activities through intermolecular hydrogen and halogen bonding. Research involving the compound's interaction with the pyruvate dehydrogenase complex E1 component in E. coli showed that the iodine atom could form halogen bonds with active site atoms, highlighting its potential in the optimization of PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).
Synthetic Chemistry
Unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives showcases the versatility of 5-Iodo-2-methylpyrimidin-4(3H)-one in synthetic chemistry. This discovery expands the synthetic toolbox, allowing for the exploration of novel pyridine-containing macrocycles and their potential applications (Lechel et al., 2012).
Molecular Structure Insights
The study on the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a closely related compound, provides insights into the potential of 5-Iodo-2-methylpyrimidin-4(3H)-one for structural analyses in materials science. Understanding the planar molecular structure and hydrogen bonding dynamics could aid in designing more effective molecular frameworks for various applications (Zhukhlistova & Tishchenko, 2001).
Catalysis and Regioselective Synthesis
The compound's utility in catalyzed coupling reactions, specifically in the regioselective synthesis of alkynylpyrimidines, underscores its importance in organic synthesis. Such reactions are fundamental for developing novel compounds with potential applications in medicinal chemistry and material science (Pal et al., 2006).
Immunological Applications
Research into human toll-like receptor (TLR) 8-specific agonistic activities highlights the compound's potential in immunology. Modification of 5-Iodo-2-methylpyrimidin-4(3H)-one derivatives to engage TLR8 could lead to novel therapies that modulate immune responses, offering pathways to treat various diseases by targeting innate immune mechanisms (Beesu et al., 2016).
Future Directions
The future directions in the research and application of “5-Iodo-2-methylpyrimidin-4(3H)-one” and its derivatives could involve exploring their potential pharmaceutical applications, as suggested by the interest in imidazo[1,2-a]pyridines . Further studies could also focus on improving the synthesis methods and exploring new reactions involving this compound.
properties
IUPAC Name |
5-iodo-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRKDVUUDCGJLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545572 |
Source
|
Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylpyrimidin-4(3H)-one | |
CAS RN |
111079-41-5 |
Source
|
Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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